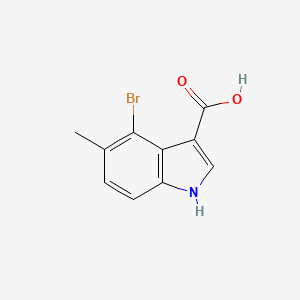

4-Bromo-5-methylindole-3-carboxylic Acid

描述

Structure

3D Structure

属性

分子式 |

C10H8BrNO2 |

|---|---|

分子量 |

254.08 g/mol |

IUPAC 名称 |

4-bromo-5-methyl-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C10H8BrNO2/c1-5-2-3-7-8(9(5)11)6(4-12-7)10(13)14/h2-4,12H,1H3,(H,13,14) |

InChI 键 |

BDTZHCABCBUMBI-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C2=C(C=C1)NC=C2C(=O)O)Br |

产品来源 |

United States |

Advanced Research in Biological Activity and Pharmacological Potential of 4 Bromo 5 Methylindole 3 Carboxylic Acid and Its Derivatives in Vitro Studies

Antiviral Activity Investigations

Derivatives of bromo-indole carboxylic acids have demonstrated notable potential as antiviral agents, with research highlighting their effectiveness against a range of viruses through various mechanisms of action.

Mechanistic Studies on Viral Replication Inhibition

The primary mechanism by which many indole (B1671886) derivatives exert their antiviral effect is through the direct inhibition of viral replication. For instance, certain indole-based compounds have been shown to act as HIV-1 fusion inhibitors by disrupting the formation of the six-helix bundle of the gp41 protein, a critical step in the viral entry process. sigmaaldrich.com Another key mechanism involves the inhibition of essential viral enzymes. Research has identified indole-2-carboxylic acid derivatives as potent inhibitors of the HIV-1 integrase enzyme, which is crucial for integrating the viral genome into the host cell's DNA. ptfarm.pl These inhibitors are believed to function by chelating the two magnesium ions within the enzyme's active site, thereby blocking its strand transfer activity. ptfarm.pl

In the context of coronaviruses, a primary target for replication inhibition is the main protease (Mpro or 3CLpro), an enzyme vital for processing viral polyproteins. nih.gov A derivative of 6-bromo-5-methoxy-indole-3-carboxylic acid has been shown to inhibit SARS-CoV-2 replication, with one proposed mechanism being the suppression of syncytium formation, which is induced by the viral spike protein. nih.govnih.gov For the influenza A virus, some derivatives have been found to block post-adsorption steps in the viral infection cycle. tandfonline.com

Efficacy Against Specific Viral Targets (e.g., HIV, Influenza, SARS-CoV-2 related viral proteins)

SARS-CoV-2: In vitro studies have identified a water-soluble derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, as a potent agent against SARS-CoV-2. nih.gov This compound was found to completely inhibit the replication of the virus at a concentration of 52.0 μM. nih.govnih.gov It demonstrated a high selectivity index of 78.6 and an IC₅₀ value of 1.06 µg/mL. nih.govnih.gov Furthermore, it was shown to suppress the formation of syncytia induced by the SARS-CoV-2 spike protein by 89%. nih.govnih.gov

Influenza: A Russian patent has described derivatives of 6-bromo-5-methoxy-indole-3-carboxylic acid that exhibit significant antiviral activity against the influenza A virus. The potency of these compounds was reported to be comparable to that of the established antiviral drug, Arbidol. bldpharm.com

HIV: Research into indole-2-carboxylic acid derivatives has led to the development of a potent HIV-1 integrase strand transfer inhibitor. One such derivative, compound 20a, demonstrated a remarkable half-maximal inhibitory concentration (IC₅₀) of 0.13 μM. ptfarm.pl Other studies on quinoline-3-carboxylic acid derivatives have shown them to possess moderate anti-HIV activity. nih.gov

| Derivative/Compound | Viral Target | Activity | Source(s) |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | IC₅₀: 1.06 µg/mL; Complete inhibition at 52.0 μM | nih.govnih.gov |

| 6-bromo-5-methoxy-indole-3-carboxylic acid derivatives | Influenza A | Activity comparable to Arbidol | bldpharm.com |

| Indole-2-carboxylic acid derivative (Compound 20a) | HIV-1 Integrase | IC₅₀: 0.13 μM | ptfarm.pl |

Evaluation of Interferon-Inducing Properties of Analogs

Beyond direct viral inhibition, some indole derivatives can modulate the host's immune response. The same 6-bromo-5-methoxy-indole-3-carboxylic acid derivative that showed efficacy against SARS-CoV-2 was also found to possess interferon-inducing properties. nih.govnih.govnih.gov The proposed mechanism suggests that the compound stimulates the innate immune system through receptor activation, leading to the induction of the interferon system. nih.gov This dual action of direct viral inhibition and immune stimulation makes such compounds particularly promising candidates for further development.

Anticancer Activity Research

The structural motif of bromo-indole carboxylic acid is also a key feature in the design of novel anticancer agents. Derivatives have shown significant antiproliferative effects across a range of human cancer cell lines, often by targeting critical signaling pathways involved in cancer cell growth and survival.

Antiproliferative Effects on Human Cancer Cell Lines (e.g., A549, HepG2, MCF-7, HeLa, IMR-32, PC3, DU145, LnCaP, PaCa2)

In vitro screening has demonstrated the broad-spectrum antiproliferative activity of bromo-indole derivatives. Specifically, new 5-bromoindole-2-carboxylic acid derivatives have been synthesized and tested against several human cancer cell lines. nih.gov One of the most potent compounds, designated as 3a, showed significant growth inhibition in A549 (non-small cell lung cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. nih.govnih.gov

Further studies on other indole derivatives have confirmed their anticancer potential. A series of indole-aryl amides were evaluated for their cytotoxicity against a panel including HeLa (cervical cancer) and PC-3 (prostate cancer) cells, with some compounds showing good activity. nih.gov Research on indole-3-carbinol, a related compound, has led to the development of derivatives like OSU-A9, which showed potent antiproliferative effects against PC-3 and LNCaP prostate cancer cells. nih.gov In studies on pancreatic cancer, a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative demonstrated a strong reduction in cancer cell growth in four different pancreatic cancer cell lines. frontiersin.org

| Derivative/Compound Class | Cancer Cell Line | Effect | Source(s) |

| 5-Bromoindole-2-carboxylic acid derivative (Compound 3a) | A549 (Lung), HepG2 (Liver), MCF-7 (Breast) | Potent antiproliferative activity | nih.govnih.gov |

| Indole-aryl amides | HeLa (Cervical), PC-3 (Prostate) | Good cytotoxic activity | nih.gov |

| Indole-3-carbinol derivative (OSU-A9) | PC-3 (Prostate), LNCaP (Prostate) | Potent antiproliferative effects | nih.gov |

| 5-chloro-indole-2-carboxamides (Compounds 5f, 5g) | A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreas) | Potent antiproliferative activity (GI₅₀ = 29 nM and 38 nM) |

Inhibition of Key Signaling Pathways (e.g., Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition)

A primary mechanism underlying the anticancer activity of these indole derivatives is the inhibition of key signaling pathways that drive tumor progression. The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a major target in cancer therapy, as its overexpression is common in many tumors.

Numerous studies have focused on designing bromo-indole carboxylic acid derivatives as potent EGFR tyrosine kinase inhibitors. Molecular docking and in vitro assays have confirmed that 5-bromoindole-2-carboxylic acid derivatives can effectively bind to the EGFR tyrosine kinase domain. nih.govfrontiersin.org The most active compounds from these studies, such as compound 3a, were shown to inhibit EGFR tyrosine kinase activity, which in turn leads to the arrest of the cell cycle and the induction of apoptosis (programmed cell death). nih.govnih.gov

Further research into 5-chloro-indole-2-carboxamides has identified derivatives that are potent inhibitors of both wild-type (WT) and mutant EGFR. Compounds 5f and 5g, for example, were the most potent EGFRWT inhibitors in their series, with IC₅₀ values of 68 nM and 74 nM, respectively, which is more potent than the reference drug erlotinib (B232) (IC₅₀ = 80 nM). This ability to target both wild-type and mutant forms of EGFR is crucial for overcoming drug resistance in cancer treatment.

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cells

Indole derivatives have been a significant area of focus in oncology research due to their capacity to modulate critical cellular processes involved in cancer progression. While direct studies on 4-Bromo-5-methylindole-3-carboxylic acid are not extensively detailed in the provided research, the broader class of indole-3-carboxylic acid derivatives has demonstrated notable effects on cell cycle regulation and the induction of apoptosis in various cancer cell lines.

In vitro studies have shown that certain indole derivatives can suppress the proliferation of tumor cells, including those of breast, prostate, endometrial, and colon cancers, by inducing a G1/S arrest of the cell cycle. nih.gov This cell cycle arrest is often mediated through the downregulation of key proteins such as cyclin D1, cyclin E, and cyclin-dependent kinases (CDK2, CDK4, and CDK6), alongside the upregulation of cell cycle inhibitors like p15, p21, and p27. nih.gov

Furthermore, the induction of apoptosis by these compounds involves a complex cascade of molecular events. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the balance of pro- and anti-apoptotic proteins leads to the release of mitochondrial cytochrome C and the subsequent activation of caspase-9 and caspase-3, which are key executioners of apoptosis. nih.gov For instance, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to inhibit the proliferation of human cancer cell lines by arresting the cell cycle and activating apoptosis. nih.gov One particular derivative, compound 3a from a study, was identified as a potent anti-cancer agent that inhibits EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. nih.gov Similarly, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (a quinazoline (B50416) derivative) demonstrated its ability to induce apoptosis and cause cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. mdpi.com

The following table summarizes the effects of representative indole derivatives on cancer cell lines, as specific data for this compound is not available.

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

| 5-bromoindole-2-carboxylic acid derivative (compound 3a) | HepG2, A549, MCF-7 | Inhibition of cell growth, cell cycle arrest, activation of apoptosis | nih.gov |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e) | MCF-7 | Cell cycle arrest at G1 phase, induction of apoptosis | mdpi.com |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (compound 4) | MCF-7 | Induction of apoptosis and necrosis | nih.gov |

This table presents data for related indole derivatives due to the absence of specific findings for this compound in the provided search results.

Antimicrobial and Antifungal Evaluations

Antibacterial Activity Against Pathogenic Strains

The indole nucleus is a prevalent scaffold in compounds exhibiting a wide range of biological activities, including antibacterial properties. Derivatives of indole-3-carboxylic acid have been investigated for their potential to combat pathogenic bacterial strains. While specific studies on this compound were not prominent in the search results, related bromo-indole derivatives have shown significant antibacterial action.

For example, a class of α,ω-di(5-bromoindole-3-carboxamido)polyamine derivatives has been synthesized and evaluated for antimicrobial activity. mdpi.com One such analogue, particularly the 5-bromo-substituted indole with a PA-3-6-3 polyamine chain, displayed notable activity against Staphylococcus aureus and Acinetobacter baumannii with a Minimum Inhibitory Concentration (MIC) of ≤ 0.28 µM. mdpi.com These compounds are thought to exert their effect by disrupting the bacterial membrane. mdpi.com Another study highlighted that N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives exhibited antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi). mdpi.com

The following table presents the antibacterial activity of some indole derivatives against pathogenic strains.

| Compound/Derivative | Pathogenic Strain | Activity | Reference |

| 5-bromo-indole-3-carboxamide-PA3-6-3 | Staphylococcus aureus, Acinetobacter baumannii | MIC ≤ 0.28 µM | mdpi.com |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR S. Typhi | MIC 6.25 mg/mL | mdpi.com |

| Coumarin-3-carboxylic acid | Acidovorax citrulli, Ralstonia solanacearum, Xanthomonas axonopodis pv. manihotis | Strong in vitro activity | nih.gov |

This table includes data for related indole derivatives as specific data for this compound was not available in the search results.

Antifungal Efficacy and Proposed Action Mechanisms

Similar to their antibacterial counterparts, indole derivatives have also been explored for their antifungal potential. The presence of a halogen, such as bromine, on the indole ring can contribute to the antifungal efficacy. Research on 5-bromoindole-3-glyoxamido spermine (B22157) demonstrated intrinsic antifungal activities. mdpi.com Furthermore, a new class of α,ω-di(5-bromoindole-3-carboxamido)polyamine derivatives showed broad-spectrum activity, with one analogue being particularly effective against Cryptococcus neoformans (MIC ≤ 0.28 µM). mdpi.com

The proposed mechanism of action for the antifungal activity of these indole derivatives often involves the disruption of the fungal cell membrane integrity. mdpi.com This is a common mechanism for many antimicrobial peptides and synthetic compounds that mimic their amphiphilic structures. The indole core provides a hydrophobic region, while the polyamine or other charged side chains provide a hydrophilic part, allowing for interaction with and perturbation of the fungal cell membrane.

The table below summarizes the antifungal activity of a representative indole derivative.

| Compound/Derivative | Fungal Strain | Activity | Proposed Mechanism | Reference |

| 5-bromo-indole-3-carboxamide-PA3-6-3 | Cryptococcus neoformans | MIC ≤ 0.28 µM | Disruption of cell membrane | mdpi.com |

This table presents data for a related indole derivative due to the lack of specific findings for this compound in the search results.

Anti-inflammatory Properties of Indole Derivatives

Indole and its derivatives are recognized for their significant anti-inflammatory properties. nih.govresearchgate.netchemrxiv.orgchemrxiv.org While direct in vitro studies on the anti-inflammatory activity of this compound are not specified in the provided results, the broader family of indole-3-carboxylic acid derivatives has been a subject of such investigations.

Research has shown that certain indole derivatives can exert anti-inflammatory effects by modulating key inflammatory pathways. For instance, some indole derivatives have been found to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-induced macrophages. chemrxiv.orgchemrxiv.org Furthermore, these compounds can reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are crucial enzymes in the inflammatory cascade. chemrxiv.org The anti-inflammatory actions of some indole derivatives may also be mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses. chemrxiv.org

Studies on ursolic acid derivatives incorporating an indole ring have demonstrated a significant reduction in the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while upregulating the anti-inflammatory cytokine IL-10 in RAW 264.7 cells. chemrxiv.org

Other Explored Biological Activities of Indole Carboxylic Acid Derivatives

Antioxidant Potential

A review of available scientific literature did not yield specific in vitro studies on the antioxidant potential of this compound. While research into the antioxidant properties of various heterocyclic compounds, including other indole and coumarin (B35378) derivatives, is ongoing, data focusing solely on this specific molecule is not presently available. nih.govresearchgate.netresearchgate.netasianpubs.org

Anti-platelet Aggregation Studies

There are no specific in vitro studies on the anti-platelet aggregation activity of this compound found in the reviewed literature. The field includes research on various substituted indole derivatives, such as indole carbohydrazides and N-arylmethyl indoles, which have shown the ability to inhibit platelet aggregation induced by agents like arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP). nih.govnih.govbrieflands.com However, specific findings related to the 4-bromo-5-methyl substituted variant are not documented in the available sources.

Anti-tuberculosis Activity

Specific research detailing the in vitro anti-tuberculosis activity of this compound is not available in the surveyed literature. The broader class of indole derivatives has been a subject of interest in the search for new anti-tuberculosis agents. magtech.com.cn Studies have investigated various substituted indole-2-carboxamides and indolizines, with some compounds showing promising activity against Mycobacterium tuberculosis. nih.govnih.govmdpi.commdpi.com For instance, an indolizine (B1195054) derivative featuring a bromo group at the para position of a benzoyl moiety demonstrated notable anti-mycobacterial activity. nih.gov Nevertheless, data directly pertaining to this compound remains uncharacterised.

Herbicidal Activity and Plant Growth Regulation

Antagonism of Auxin Receptor Proteins (e.g., TIR1)

Indole-3-carboxylic acid and its derivatives represent a class of compounds with significant potential for herbicidal applications due to their interaction with the auxin signaling pathway in plants. nih.gov The natural plant hormone auxin, indole-3-acetic acid (IAA), controls numerous aspects of plant growth and development. nih.govnih.gov Its cellular activity is mediated by binding to specific receptor proteins, most notably the Transport Inhibitor Response 1 (TIR1) protein, which is a component of an E3 ubiquitin ligase complex. nih.gov

Synthetic auxin mimic herbicides function by binding to TIR1, which then triggers the degradation of Aux/IAA transcriptional repressor proteins. nih.gov This leads to an overstimulation of auxin-responsive genes, ultimately causing plant death. nih.gov Conversely, research has focused on developing TIR1 antagonists. nih.govnih.gov These compounds also bind to the auxin receptor but block the natural hormonal response, thereby inhibiting plant growth. Molecular docking studies have shown that indole-3-carboxylic acid derivatives can interact with the TIR1 protein through mechanisms such as π–π stacking, hydrogen bonding, and hydrophobic interactions. nih.govnih.gov The phenyl ring of related antagonist compounds has been shown to interact strongly with key amino acid residues like Phe82 of the TIR1 protein, which is critical for its function. nih.gov This antagonism of the auxin receptor is a key mechanism for the herbicidal activity of this class of molecules.

Inhibition of Plant Root and Shoot Growth

Derivatives of indole-3-carboxylic acid have demonstrated significant herbicidal effects by inhibiting the growth of both roots and shoots in various plant species. nih.govnih.gov In petri dish assays, these compounds exhibited good to excellent inhibitory effects on both dicotyledonous and monocotyledonous plants. nih.gov

For example, studies on certain indole-3-carboxylic acid derivatives showed high inhibition rates on the root and shoot growth of rape (Brassica napus), a dicot, and barnyard grass (Echinochloa crus-galli), a monocot. nih.gov This demonstrates a broad spectrum of activity. The inhibitory effect is dose-dependent, with significant growth reduction observed at concentrations as low as 10 mg/L. nih.govnih.gov This activity is a direct consequence of the disruption of the auxin signaling pathway, which is fundamental for cell division, elongation, and differentiation in plant tissues, including roots and shoots. nih.gov Another study on a different bromo-substituted carboxylic acid, 2-(5-bromo-2-hydroxy-phenyl)-thiazolidine-4-carboxylic acid, also found that high doses of the compound inhibited root growth in Arabidopsis. nih.gov

The table below summarizes the inhibitory effects of representative indole-3-carboxylic acid derivatives on plant growth at a concentration of 100 mg/L, as reported in scientific literature. nih.gov

| Compound Derivative | Plant Species | Target | Inhibition Rate (%) |

| Derivative 10d | Rape (B. napus) | Root | 96% |

| Shoot | 85% | ||

| Barnyard Grass (E. crus-galli) | Root | 88% | |

| Shoot | 76% | ||

| Derivative 10h | Rape (B. napus) | Root | 95% |

| Shoot | 82% | ||

| Barnyard Grass (E. crus-galli) | Root | 85% | |

| Shoot | 71% |

Structure Activity Relationship Sar and Computational Molecular Design

Role of Substituents on Biological Efficacy and Selectivity

Modulatory Effects of Bromine and Methyl Groups on Electronic and Steric Properties

The substituents at the C4 and C5 positions of the indole (B1671886) ring, a bromine atom and a methyl group respectively, significantly modulate the molecule's properties. The bromine atom at C4, being highly electronegative, acts as an electron-withdrawing group, which can influence the electron distribution across the indole ring. bldpharm.com This alteration affects the molecule's susceptibility to electrophilic substitution and its ability to participate in crucial intermolecular interactions like hydrogen bonding and π-π stacking. bldpharm.comnih.gov The size and polarizability of the bromine atom also introduce steric bulk, which can either facilitate or hinder the molecule's fit into a receptor's binding pocket, thereby affecting binding affinity and selectivity. bldpharm.com

Conversely, the methyl group at C5 is an electron-donating group. This can increase the electron density of the indole ring system, potentially enhancing interactions with electron-deficient pockets in a biological target. The interplay between the electron-withdrawing bromo group and the electron-donating methyl group creates a unique electronic environment that can be fine-tuned for specific biological activities. Studies on other substituted indoles have shown that such modifications are critical; for instance, the introduction of halide substituents is well-tolerated in certain reactions, indicating their importance in creating diverse and potent derivatives. nih.gov

Positional Importance of Functional Groups on Indole Core for Biological Target Interactions

The specific placement of functional groups on the indole core is paramount for effective interaction with biological targets. The indole nucleus itself is a vital scaffold found in many natural and synthetic compounds with significant biological activity. thesciencein.org The C3 position, occupied by the carboxylic acid, is particularly crucial. For example, in the context of HIV-1 integrase inhibitors, modifications at the C3 position have been shown to significantly improve antiviral activity by allowing the group to extend into a hydrophobic cavity of the enzyme. nih.gov

Similarly, substitutions at other positions have demonstrated clear structure-activity relationships. Research on indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors showed that removing a fluorine atom at the C7 position or replacing it with other groups led to a complete loss of inhibitory activity. nih.gov This underscores that the pattern of substitution is as important as the properties of the substituents themselves. nih.gov The N-H group of the indole ring can also be a key interaction point, with its replacement in some derivatives leading to a decrease in affinity for receptors. sigmaaldrich.com

Impact of Carboxylic Acid Modification on Activity Profile

Modification of this group can drastically alter biological activity. For instance, in the development of HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, esterification of the carboxyl group was found to impair the crucial chelation with magnesium ions in the enzyme's active site, leading to inactive compounds. In contrast, extending the C3 position with other functional groups, while keeping the carboxylic acid intact at another position, can enhance activity. nih.gov This demonstrates that while the carboxylic acid itself is often a key pharmacophoric feature, its modification into esters, amides, or other bioisosteres can be a strategy to modulate potency, selectivity, and pharmacokinetic properties, though it risks losing key binding interactions.

Ligand-Target Interaction Analysis and Mechanistic Insights

Molecular docking simulations provide powerful, atom-level insights into how 4-Bromo-5-methylindole-3-carboxylic acid and related structures might bind to various protein targets. These computational studies help to rationalize SAR data and guide the design of more potent and selective molecules.

Molecular Docking Simulations with Receptor Proteins (e.g., EGFR, TIR1, HIV-1 Integrase)

Epidermal Growth Factor Receptor (EGFR): Derivatives of bromo-indole carboxylic acids have been investigated as inhibitors of EGFR, a key target in cancer therapy. nih.gov Docking studies of 5-bromoindole-2-carboxylic acid derivatives into the EGFR tyrosine kinase domain have shown favorable binding energies. These studies reveal that the indole scaffold can fit into the ATP-binding site, with the substituents forming specific interactions with key amino acid residues. For instance, compounds were predicted to have strong binding energies, suggesting they could be potent EGFR inhibitors. nih.gov

Transport Inhibitor Response 1 (TIR1): The TIR1 protein is a key receptor for the plant hormone auxin (indole-3-acetic acid), making it a relevant target for indole-based molecules. nih.gov Docking studies show that for an indole compound to be active, it must descend into the binding pocket and bind at its base. nih.govnih.gov The indole ring typically aligns in a pocket lined by non-polar residues, while the carboxylate group orients towards basic residues to form hydrogen bonds. nih.gov A study on 4-chloro-IAA suggested that the halogen at the 4-position can modify hydrophobic and van der Waals contacts within the auxin-binding pocket of TIR1, leading to differences in binding affinity compared to the natural hormone. This suggests that this compound could also interact with this pocket, with the bromo and methyl groups influencing its specific binding orientation and affinity.

HIV-1 Integrase: The indole carboxylic acid scaffold is a promising starting point for the development of HIV-1 integrase inhibitors. Docking simulations have shown that the indole core and the carboxylic acid group can form a chelating triad (B1167595) with two essential magnesium ions (Mg²⁺) within the active site of the integrase enzyme. nih.gov This chelation is a hallmark of many successful integrase strand transfer inhibitors (INSTIs). Further structural optimizations, such as adding a halogenated benzene (B151609) ring at the C6 position, have been shown to introduce beneficial π-π stacking interactions with viral DNA, significantly improving inhibitory effects.

Characterization of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

The binding of indole derivatives to their protein targets is stabilized by a combination of non-covalent interactions. nih.gov

Hydrogen Bonding: This is a critical interaction, often involving the carboxylic acid group and the indole N-H. In EGFR, hydrogen bonds have been observed between indole derivatives and the backbone of key residues like MET769. nih.gov In the TIR1 receptor, the carboxylate anion forms hydrogen bonds with basic residues at the pocket's base. nih.gov For HIV-1 integrase inhibitors, the ability of the carboxylic acid to chelate metal ions is a specialized and powerful form of interaction. nih.gov

Hydrophobic Interactions: The indole ring itself is largely hydrophobic and readily engages in favorable interactions with non-polar amino acid residues. In the EGFR active site, indole derivatives form pi-alkyl interactions with residues such as ALA719 and LYS721. nih.gov Similarly, in the TIR1 receptor, the indole ring is nested within a semicircle of non-polar residues. nih.gov

π-π Stacking: The aromatic nature of the indole ring allows it to participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the binding site. This type of interaction was specifically noted in the binding of indole derivatives to HIV-1 integrase, where the indole core showed π-π stacking with a viral DNA base (dA21), contributing to the binding affinity.

The following tables summarize the key interactions observed in docking studies for related indole carboxylic acid derivatives with EGFR and HIV-1 Integrase.

Table 1: Key Binding Interactions of Indole Derivatives with EGFR Tyrosine Kinase Based on studies of 5-bromoindole-2-carboxylic acid derivatives.

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue/Component | Reference |

|---|---|---|---|

| Hydrogen Bond | Varies by derivative | MET769, CYS773 | nih.gov |

| π-Sigma Interaction | Phenyl Ring | LEU694 | |

| π-Alkyl Interaction | Indole/Phenyl Ring | ALA719, LYS721, VAL848, LEU1035 |

Table 2: Key Binding Interactions of Indole Derivatives with HIV-1 Integrase Based on studies of indole-2-carboxylic acid derivatives.

| Interaction Type | Interacting Ligand Moiety | Interacting Protein/DNA Component | Reference |

|---|---|---|---|

| Metal Chelation | Indole Core & Carboxyl Group | Two Mg²⁺ ions | nih.gov |

| π-π Stacking | Indole Core | Viral DNA Base (dA21) | |

| π-π Stacking | C6 Halogenated Benzene Ring | Viral DNA Base (dC20) | |

| Hydrophobic Interaction | C3 Carboxyl Group Extension | Hydrophobic Cavity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For indole derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects.

A typical QSAR study on indole derivatives involves the generation of a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Through statistical methods like multiple linear regression (MLR), a QSAR model is developed that links these descriptors to the observed biological activity. nih.govjocpr.com

log(1/IC50) = β0 + β1σ + β2Es + β3*logP + ...

Where IC50 is the concentration of the compound required to inhibit a specific biological process by 50%, σ represents electronic effects, Es represents steric effects, and logP represents hydrophobicity.

Table 1: Hypothetical QSAR Descriptors and Their Significance

| Descriptor | Type | Potential Significance for this compound Analogs |

|---|---|---|

| Hammett's Electronic Parameter (σ) | Electronic | Describes the electron-donating or -withdrawing nature of substituents on the indole ring, influencing interactions with the target protein. |

| Taft's Steric Parameter (Es) | Steric | Quantifies the steric bulk of substituents, which can affect the binding affinity to the receptor pocket. |

| Partition Coefficient (logP) | Hydrophobic | Indicates the compound's lipophilicity, which is crucial for membrane permeability and reaching the target site. |

| Molar Refractivity (MR) | Steric/Electronic | Relates to the volume and polarizability of the molecule, influencing van der Waals interactions. |

The predictive power of such a model, once validated, would allow for the virtual screening of novel this compound analogs with potentially enhanced efficacy, thereby prioritizing synthetic efforts.

Conformational Analysis and Molecular Dynamics of this compound Analogs

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt. For semi-flexible molecules like this compound, this involves rotation around single bonds, particularly the bond connecting the carboxylic acid group to the indole ring. The relative orientation of the carboxylic acid group and the planarity of the indole ring system are key conformational features. amolf.nl

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. nih.gov An MD simulation of a this compound analog in complex with its target protein would typically involve the following steps:

System Setup: The initial coordinates of the ligand-protein complex are obtained, often from docking studies. The system is then solvated in a box of water molecules and neutralized with ions.

Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. This is followed by a period of equilibration where the temperature and pressure are gradually brought to the desired physiological conditions.

Production Run: The simulation is run for a significant period (nanoseconds to microseconds), during which the trajectory of all atoms is recorded.

Analysis of the MD trajectory can reveal important information. For instance, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can indicate the stability of the binding pose. A stable RMSD suggests that the ligand remains bound in a consistent orientation. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding. nih.gov Furthermore, analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, can elucidate the key determinants of binding affinity.

While specific MD simulation data for this compound is not publicly available, studies on similar bromo-indole derivatives have demonstrated the utility of this technique. For example, MD simulations of a novel quinoline-based iminothiazoline with a 4-bromo-benzamide moiety showed stable binding within the active site of its target enzyme, elastase. nih.gov

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of a this compound Analog

| Parameter | Description | Information Gained |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the ligand in the binding pocket and the overall protein structure. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of each atom or residue around its average position. | Identifies flexible and rigid regions of the protein, which can be important for ligand binding and conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein. | Reveals key hydrogen bond interactions that contribute to binding affinity and specificity. |

| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein. | Provides a quantitative measure of the binding strength. |

Rational Design Principles for Novel Indole-Based Bioactive Agents

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the principles of molecular recognition. eurjchem.com The indole scaffold serves as a versatile template for the design of novel bioactive compounds. rsc.orgnih.gov

Once a lead compound like this compound is identified, several strategies can be employed for its optimization to improve properties such as potency, selectivity, and pharmacokinetic profile. nih.govuni.lunih.gov

One common approach is to systematically modify the substituents on the indole ring. For this compound, this could involve:

Varying the halogen at position 4: Replacing bromine with chlorine or fluorine could alter the electronic properties and potential for halogen bonding, which can be a significant interaction in ligand-protein binding.

Modifying the methyl group at position 5: Replacing the methyl group with other alkyl groups of varying sizes or with electron-withdrawing or -donating groups could probe the steric and electronic requirements of the binding pocket.

Derivatizing the carboxylic acid at position 3: Esterification or amidation of the carboxylic acid can modulate the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.

Structure-based drug design is another powerful optimization strategy. If the three-dimensional structure of the target protein is known, computational docking can be used to predict the binding mode of this compound and its analogs. This information can then guide the design of new derivatives with improved complementarity to the binding site. nih.gov

Isosteric replacement is a key strategy in medicinal chemistry where a functional group is replaced by another group with similar physical and chemical properties. mdpi.comd-nb.info This can lead to compounds with improved pharmacological properties. For this compound, several isosteric replacements could be considered:

Carboxylic Acid Isosteres: The carboxylic acid group is often a liability in drug candidates due to its potential for metabolic instability and poor cell permeability. It can be replaced with other acidic groups such as tetrazoles, hydroxamic acids, or sulfonamides. These replacements can maintain the necessary interactions with the target while improving the drug-like properties of the molecule.

Indole Ring Isosteres: The indole scaffold itself can be replaced by other bicyclic heteroaromatic systems like benzofuran, benzothiophene, or azaindoles. This strategy, known as scaffold hopping, can lead to the discovery of novel chemical series with different intellectual property profiles and potentially improved properties. For example, replacing the indole NH with an oxygen (benzofuran) or sulfur (benzothiophene) can significantly impact the hydrogen bonding capacity of the molecule.

Table 3: Potential Isosteric Replacements for this compound

| Original Group | Isosteric Replacement | Potential Advantage |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Improved metabolic stability and oral bioavailability. |

| Carboxylic Acid (-COOH) | Sulfonamide (-SO2NHR) | Increased lipophilicity and membrane permeability. rsc.org |

| Indole | Benzofuran | Alters hydrogen bonding potential and explores new chemical space. |

| Indole | Benzothiophene | Modifies electronic and hydrophobic characteristics. |

| Bromine (-Br) | Trifluoromethyl (-CF3) | Similar steric size but different electronic properties, can improve metabolic stability. mdpi.com |

By systematically applying these principles of SAR, computational modeling, and rational design, researchers can effectively navigate the complex landscape of drug discovery to develop novel and improved indole-based therapeutic agents.

Future Directions and Research Gaps in 4 Bromo 5 Methylindole 3 Carboxylic Acid Research

Development of More Efficient and Sustainable Synthetic Methodologies

Key research objectives should include:

One-Pot Synthesis: Developing a one-pot reaction where multiple bond-forming events occur sequentially in a single reactor would streamline the synthesis of the 4-bromo-5-methyl-substituted indole (B1671886) core. nih.gov This approach enhances efficiency by reducing the need for intermediate purification steps, saving time, solvents, and resources.

Catalytic C-H Activation: Exploring modern catalytic methods, such as palladium-catalyzed C-H bond activation, could provide novel and direct routes to functionalize the indole scaffold. researchgate.net This would allow for the late-stage introduction of the bromo and methyl groups, offering modularity and efficiency.

Green Chemistry Principles: Future synthetic strategies must prioritize sustainability. nih.gov This involves using greener solvents, reducing energy consumption (e.g., through microwave-assisted synthesis), and utilizing catalysts that are recyclable and have low toxicity. rsc.org

Table 1: Comparison of Synthetic Approaches for Indole Derivatives

| Synthetic Strategy | Potential Advantages for 4-Bromo-5-methylindole-3-carboxylic Acid | Key Research Gap |

|---|---|---|

| Classical Methods (e.g., Fischer, Bartoli) | Well-understood reaction mechanisms. | Often require harsh conditions, multiple steps, and can have regioselectivity issues. |

| One-Pot Reactions | Increased efficiency, reduced waste, lower cost. | Development of a specific, high-yield one-pot protocol for this substitution pattern. |

| Catalytic C-H Functionalization | High atom economy, potential for novel regioselectivity, late-stage modification. | Identifying suitable catalysts and optimizing conditions for the indole-3-carboxylic acid core. |

| Sustainable/Green Synthesis | Reduced environmental impact, improved safety profile. | Adapting existing green protocols to accommodate the specific electronic properties of the starting materials. |

In-depth Mechanistic Elucidation of Biological Activities at a Molecular Level

While the broader class of indole derivatives is known for a vast range of biological activities, the specific molecular mechanisms of this compound remain uncharacterized. Future research must move beyond preliminary screening to pinpoint its precise molecular targets and pathways.

Key areas for investigation include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or nucleic acids with which the compound interacts.

Enzyme Inhibition Studies: Given that many indole derivatives act as enzyme inhibitors, it is crucial to screen this compound against relevant enzyme families, such as protein kinases, reverse transcriptases, or histone deacetylases. nih.govnih.gov For example, studies on other bromo-indole derivatives have demonstrated potent inhibition of EGFR tyrosine kinase, leading to apoptosis in cancer cells, a mechanism that could be explored for this compound. nih.govresearchgate.net

Pathway Analysis: Once a target is identified, subsequent studies should elucidate the downstream effects on signaling pathways. For instance, a related compound, methyl 3-bromo-4,5-dihydroxybenzoate, has been shown to modulate the TLR/NF-κB signaling pathways, suggesting a potential anti-inflammatory mechanism. nih.gov Investigating similar effects for this compound could reveal its therapeutic potential in inflammatory diseases.

Identification of New Therapeutic Applications for Indole Scaffolds

The versatility of the indole scaffold allows its derivatives to address a multitude of diseases. mdpi.comresearchgate.net Research into this compound could expand this therapeutic landscape. The unique substitution pattern (4-bromo, 5-methyl) may confer novel pharmacological properties not seen in other indoles.

Future research should explore its potential in:

Oncology: Many indole-based compounds are successful anticancer agents, acting as tubulin polymerization inhibitors or kinase inhibitors. mdpi.comnih.gov The potential of this compound as an antiproliferative agent should be systematically evaluated against a diverse panel of cancer cell lines.

Antimicrobial Agents: Indole derivatives have shown promise in combating drug-resistant pathogens by disrupting bacterial membranes and inhibiting biofilm formation. mdpi.comnih.gov This compound should be tested for activity against clinically relevant bacteria and fungi.

Neurodegenerative Diseases: The indole structure is present in key neurotransmitters and has been a scaffold for developing drugs for conditions like Alzheimer's disease. benthamdirect.com Exploring the neuroprotective potential of this compound is a logical next step.

Metabolic Disorders: Indole derivatives have also been investigated for their role in managing metabolic diseases like diabetes. researchgate.net

Table 2: Potential Therapeutic Areas for Investigation

| Therapeutic Area | Known Role of Indole Scaffolds | Research Question for this compound |

|---|---|---|

| Anticancer | Kinase inhibition, microtubule disruption. nih.gov | Does it inhibit cancer cell proliferation and, if so, via which mechanism (e.g., EGFR inhibition)? nih.gov |

| Antimicrobial | Biofilm inhibition, cell wall disruption. mdpi.comnih.gov | Does it exhibit activity against antibiotic-resistant bacterial strains? |

| Anti-inflammatory | Inhibition of inflammatory pathways like NF-κB. nih.gov | Can it modulate cytokine production or immune cell migration? |

| Neuroprotection | Interaction with receptors and enzymes in the CNS. benthamdirect.com | Does it show protective effects in cellular models of neurodegeneration? |

Advanced Computational Approaches for Predictive Modeling and Drug Discovery

Computational chemistry offers powerful tools to accelerate the drug discovery process, reducing the time and cost associated with laboratory screening. For this compound, in silico methods can guide research and help design more potent analogs.

Future computational efforts should focus on:

Molecular Docking: Performing docking studies against a wide range of known protein targets to predict binding affinities and modes of interaction. nih.gov This can help prioritize which biological assays are most likely to yield positive results.

Structure-Activity Relationship (SAR) Studies: Synthesizing a small library of analogs by modifying the bromo and methyl positions and correlating these structural changes with biological activity. This data can be used to build predictive SAR models. researchgate.net

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This early assessment can identify potential liabilities and guide chemical modifications to improve its drug-like properties.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Interactions

To gain a truly comprehensive understanding of how this compound affects a biological system, it is essential to look beyond a single target or pathway. The integration of multiple "omics" datasets provides a holistic view of the molecular changes induced by the compound. frontiersin.orgnih.gov

Future research should leverage a multi-omics approach:

Transcriptomics: Using RNA sequencing to analyze how the compound alters gene expression on a global scale. This can reveal entire pathways that are up- or down-regulated.

Proteomics: Analyzing changes in protein expression and post-translational modifications to understand the functional consequences of altered gene expression.

Metabolomics: Studying the impact of the compound on the cellular metabolome to identify changes in metabolic pathways.

Data Integration: The primary challenge and opportunity lie in integrating these large datasets. researchgate.netdivingintogeneticsandgenomics.com Using advanced bioinformatics and network-based methods can help construct a comprehensive model of the compound's mechanism of action, revealing connections that would be missed by studying each omic layer in isolation. frontiersin.orgresearchgate.net This approach can uncover unexpected therapeutic applications and potential off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。